2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O2/c19-12-5-4-8-14(9-12)25-17-16(22-23-25)18(27)24(11-20-17)10-15(26)21-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVRKNXOXXKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article discusses its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula: C21H19ClN6O2
- Molecular Weight: 422.9 g/mol
- IUPAC Name: 2-[3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl]-N-phenylacetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and signal transduction pathways critical for cell proliferation and survival. The compound may inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
Anticancer Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance:
- Inhibition of CDK2: The compound has been shown to inhibit CDK2 with an IC50 value lower than 1 μM, demonstrating potent activity against various tumor cell lines including non-small cell lung cancer and melanoma .
- Cell Proliferation Studies: In vitro studies reveal that the compound can reduce cellular proliferation in cultured human tumor cells by over 70% in some cases.
Table 1: Summary of Anticancer Activity
| Cell Line | % Growth Inhibition | IC50 (μM) |
|---|---|---|
| Non-small cell lung cancer (HOP-92) | 102.6% | <1 |
| Renal cancer (RXF 393) | 124% | <1 |
| Melanoma (UACC-257) | 71.36% | <1 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Study on CDK Inhibition: A series of pyrimidine derivatives were synthesized and evaluated for their CDK inhibitory activities. The results indicated that compounds similar to the target compound showed selective inhibition against CDK2 and CDK4, with some derivatives outperforming established inhibitors like roscovitine .
- Evaluation of Antimicrobial Effects: In a comparative study, the compound demonstrated significant antibacterial activity against strains resistant to conventional antibiotics, suggesting its potential use in treating resistant infections .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | 2-(3-(3-chlorophenyl)-7-oxo-...-N-phenylacetamide | 2-[3-(3-fluorophenyl)-7-oxo-...-N-methyl-N-phenylacetamide |
|---|---|---|
| Molecular formula | C₁₉H₁₅ClN₆O₂ | C₁₉H₁₅FN₆O₂ |
| Molecular weight (g/mol) | ~394.82 | 378.37 |
| Halogen substituent | Chlorine (Cl) | Fluorine (F) |
| Amide type | Secondary (-NH-phenyl) | Tertiary (-N-methyl-N-phenyl) |
| Lipophilicity (predicted) | Higher (Cl > F) | Lower |
| Hydrogen-bond donors | 1 (amide -NH) | 0 |
Key Implications :
Amide Substitution: The tertiary amide in the fluorinated analogue eliminates a hydrogen-bond donor, likely reducing solubility in aqueous media but enhancing membrane permeability.
Heterocyclic Core Modifications
The compound Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () represents a distinct structural class with a thiazolo[3,2-a]pyrimidine core. Unlike the triazolo-pyrimidine scaffold, this compound includes:
- A sulfur-containing thiazole ring.
- An ester functional group (ethyl carboxylate).
- A trimethoxybenzylidene substituent.
Comparison Highlights :
- Functional Groups : The ester group may confer metabolic liability compared to the acetamide’s stability.
- Conformational Flexibility : The benzylidene substituent introduces steric bulk, likely reducing rotational freedom compared to the chlorophenyl group.
Preparation Methods
Condensation with Triethyl Orthoformate
Step 1 : Treatment of 4-amino-5-hydrazinylpyrimidin-2(1H)-one with triethyl orthoformate in acetic acid generates the triazole ring through cyclodehydration. The reaction proceeds at 80–100°C for 6–8 hours, yielding 3H-triazolo[4,5-d]pyrimidin-7(6H)-one as a key intermediate.
Mechanism :
Halogenation at Position 3
Step 2 : Electrophilic aromatic substitution introduces the 3-chlorophenyl group. Using 3-chlorobenzoyl chloride in the presence of AlCl₃ at 0–5°C achieves regioselective substitution at position 3 of the triazolo-pyrimidine core.
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: 0–5°C (prevents polysubstitution)
- Yield: 68–72%
Functionalization at Position 6: N-Phenylacetamide Side Chain
The acetamide moiety is introduced via nucleophilic substitution or coupling reactions at position 6 of the triazolo-pyrimidine core.
Alkylation with Chloroacetamide Derivatives
Step 3 : Reacting 3-(3-chlorophenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl chloride with N-phenylchloroacetamide in acetonitrile under basic conditions (K₂CO₃) yields the target compound.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Side Reaction Mitigation :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An alternative approach involves click chemistry to install the acetamide group:
- Intermediate Synthesis :
- Cycloaddition :
React azide and alkyne intermediates with CuI/N,N-diisopropylethylamine (DIPEA) in THF at 25°C for 24 hours.
Advantages :
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >99% purity (HPLC).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.40 (m, 8H, aromatic-H), 4.32 (s, 2H, CH₂).
- HRMS : m/z 445.0567 [M+H]⁺ (calc. 445.0563).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Alkylation | 85 | 99 | High | Industrial |
| CuAAC | 78 | 98 | Moderate | Lab-scale |
Key Findings :
- Alkylation is preferred for large-scale synthesis due to shorter reaction times and lower catalyst costs.
- CuAAC offers superior regioselectivity for structurally complex analogs.
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Solubility Limitations
- Issue : Poor solubility of intermediates in polar solvents.
- Resolution : Use DMF/THF (1:4) mixtures enhances reaction homogeneity.
Q & A
Basic Synthesis and Characterization
Q: What are the key synthetic steps and reagents required to synthesize this compound? A: The compound can be synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and amidation. For example, triazolo-pyrimidinone scaffolds are often synthesized using ethanol as a solvent and piperidine as a catalyst at low temperatures (0–5 °C) to control exothermic reactions and minimize side products . Final purification typically involves crystallization from polar aprotic solvents like dimethylformamide (DMF) to isolate high-purity crystals . Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regiochemistry and functional group integrity .
Advanced: Optimization of Synthetic Yield
Q: How can researchers address low yields (<10%) in the final amidation step? A: Low yields may arise from steric hindrance at the acetamide coupling site or competing side reactions. Strategies include:
- Temperature modulation : Conduct reactions at 0–5 °C to stabilize intermediates.
- Catalyst screening : Use coupling agents like EDCI/HOBt or Pd-based catalysts for Buchwald-Hartwig amidation.
- Solvent optimization : Switch from ethanol to DMF or THF to improve solubility of aromatic intermediates .
Yield improvements should be validated via HPLC-MS to monitor reaction progress .
Basic Spectroscopic Data Interpretation
Q: How to resolve discrepancies in ¹H NMR signals for the triazolo-pyrimidinone core? A: The triazolo-pyrimidinone ring protons (e.g., H-5 and H-6) often exhibit splitting due to anisotropic effects. Use deuterated DMSO for enhanced resolution and compare experimental data with computed chemical shifts (DFT/B3LYP/6-31G**) to assign peaks accurately. Conflicting NOESY correlations may indicate rotational isomerism, requiring variable-temperature NMR studies .
Advanced: Hazard Classification Contradictions
Q: How to reconcile conflicting GHS hazard classifications (e.g., "no known hazard" vs. unclassified data)? A: Discrepancies arise from limited toxicological studies. Conduct in silico toxicity predictions (e.g., ProTox-II) to assess mutagenicity or hepatotoxicity. Experimental validation via Ames tests (for mutagenicity) and acute toxicity assays in model organisms (e.g., zebrafish) is critical. Cross-reference safety data sheets (SDS) from multiple vendors to identify consensus .
Basic Biological Activity Screening
Q: What in vitro assays are suitable for preliminary pharmacological evaluation? A: Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to triazolo-pyrimidine kinase inhibitors. Use fluorescence-based ATPase assays (IC₅₀ determination) and cell viability tests (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves should include positive controls (e.g., Gefitinib) and DMSO vehicle controls .
Advanced: Computational Modeling for Structure-Activity Relationships (SAR)
Q: How to design a computational workflow for SAR analysis? A:
- Docking studies : Use AutoDock Vina to model ligand binding to target kinases (PDB: 1M17 for EGFR).
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) with MOE software and correlate with IC₅₀ values. Validate models using leave-one-out cross-validation .
Basic Stability Under Physiological Conditions
Q: What experimental setup evaluates compound stability in buffer solutions? A: Prepare PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Incubate the compound at 37°C, sampling at 0, 6, 12, and 24 hours. Analyze degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS/MS. Compare half-life (t₁/₂) with structurally analogous compounds .
Advanced: Mechanistic Insights into Ring-Opening Reactions
Q: How to investigate unintended ring-opening of the triazolo-pyrimidinone core during synthesis? A: Use ¹⁵N-labeled reagents to track nitrogen migration via heteronuclear NMR. Isotopic labeling combined with tandem MS (MS/MS) can identify intermediates. Computational studies (IRC analysis in Gaussian) map reaction pathways and transition states to pinpoint energetically unfavorable steps .
Basic Pharmacokinetic Profiling
Q: What in vivo models assess oral bioavailability? A: Administer the compound (10 mg/kg) to Sprague-Dawley rats via oral gavage and IV injection. Collect plasma samples at timed intervals and quantify using LC-MS/MS. Calculate bioavailability (F) using the formula:
Include liver microsome assays to evaluate metabolic stability .
Advanced: Integrating Research into Theoretical Frameworks
Q: How to align this compound’s study with broader medicinal chemistry theories? A: Link research to the "privileged scaffold" concept, where triazolo-pyrimidinones serve as versatile cores for multi-target ligands. Use systems pharmacology models to explore polypharmacology (e.g., kinase and GPCR interactions). Frame hypotheses using free-energy perturbation (FEP) calculations to predict off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
